![molecular formula C14H12ClFN4O B276608 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine involves the inhibition of the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the cell membrane and eventual cell death.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine has been found to exhibit low toxicity and high selectivity towards fungal cells. It has also been shown to have good pharmacokinetic properties, making it a potential candidate for oral administration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine in lab experiments include its strong antifungal and antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limitations include the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research on N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine. These include:
1. Further studies to determine its efficacy and safety in humans.
2. Development of new drugs based on the structure of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine for the treatment of infectious diseases.
3. Investigation of its potential applications in other fields, such as agriculture and veterinary medicine.
4. Exploration of its potential as a scaffold for the development of new drugs with different pharmacological properties.
In conclusion, N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine is a promising compound with potential applications in the field of medicine. Its strong antifungal and antibacterial activity, low toxicity, and good pharmacokinetic properties make it a potential candidate for the development of new drugs. However, further studies are needed to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine involves the reaction of 3-chloro-4-fluorobenzaldehyde with furfurylamine in the presence of a catalyst. The resulting intermediate is then reacted with 3-methyl-1H-1,2,4-triazol-5-amine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit strong antifungal and antibacterial activity, making it a promising candidate for the development of new drugs to combat infectious diseases.
Eigenschaften
Molekularformel |
C14H12ClFN4O |
---|---|
Molekulargewicht |
306.72 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H12ClFN4O/c1-8-18-14(20-19-8)17-7-10-3-5-13(21-10)9-2-4-12(16)11(15)6-9/h2-6H,7H2,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
QGSJQRIMTNWLMK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Kanonische SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.